molecular formula C11H13Cl2N B12967757 1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine

1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine

Cat. No.: B12967757
M. Wt: 230.13 g/mol
InChI Key: KZGZYZVCKLSIGS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine is an organic compound with the molecular formula C11H13Cl2N. It is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, which is further substituted with two chlorine atoms at the 2 and 6 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethanamine
  • 1-(2-chlorophenyl)ethanamine
  • 3,4-Dichlorophenethylamine

Comparison: 1-Cyclopropyl-2-(2,6-dichlorophenyl)ethanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds that lack the cyclopropyl group or have different substitution patterns on the phenyl ring .

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-cyclopropyl-2-(2,6-dichlorophenyl)ethanamine

InChI

InChI=1S/C11H13Cl2N/c12-9-2-1-3-10(13)8(9)6-11(14)7-4-5-7/h1-3,7,11H,4-6,14H2

InChI Key

KZGZYZVCKLSIGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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